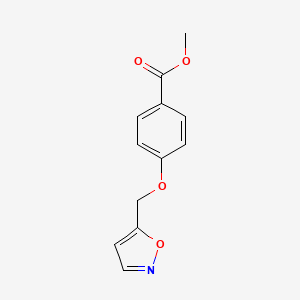

Methyl 4-(isoxazol-5-ylmethoxy)benzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(1,2-oxazol-5-ylmethoxy)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO4/c1-15-12(14)9-2-4-10(5-3-9)16-8-11-6-7-13-17-11/h2-7H,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGSBLYYIHZFGH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)OCC2=CC=NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 4 Isoxazol 5 Ylmethoxy Benzoate and Its Analogs

Retrosynthetic Analysis and Key Precursors for the Isoxazol-5-ylmethoxybenzoate Scaffold

A retrosynthetic analysis of Methyl 4-(isoxazol-5-ylmethoxy)benzoate reveals a strategic disconnection at the ether linkage, identifying Methyl 4-(bromomethyl)benzoate (B8499459) and 5-(hydroxymethyl)isoxazole as key precursors. Further disconnection of the isoxazole (B147169) ring, a common strategy in heterocyclic chemistry, points to simpler, more readily available starting materials. researchgate.net The isoxazole core can be envisioned as arising from the cycloaddition of a nitrile oxide and an alkyne, a classic and highly effective method for isoxazole formation. nih.govresearchgate.net

The key precursors identified through this analysis include:

For the methoxybenzoate moiety: Methyl 4-(bromomethyl)benzoate or a related derivative with a suitable leaving group.

For the isoxazole moiety:

Propargyl alcohol or a protected equivalent, which serves as the three-carbon backbone for the isoxazole ring.

A source of nitrile oxide, often generated in situ from an aldoxime.

Alternatively, for multi-component reaction strategies, precursors can include hydroxylamine (B1172632), an aldehyde, and a β-ketoester. scielo.brresearchgate.net

Classical Synthetic Routes to the Isoxazole Moiety

The construction of the isoxazole ring is a cornerstone of the synthesis of this compound. Several classical methods have been established, offering versatility and high yields.

1,3-Dipolar Cycloaddition Reactions of Nitrile Oxides

The 1,3-dipolar cycloaddition of nitrile oxides with alkynes is one of the most powerful and widely used methods for the synthesis of isoxazoles. nih.govresearchgate.netresearchgate.net This reaction proceeds via a concerted mechanism, leading to a high degree of regioselectivity. nih.gov Nitrile oxides are typically unstable and are therefore generated in situ from the corresponding aldoximes using an oxidizing agent. researchgate.netresearchgate.net

The general scheme for this reaction involves the following steps:

Formation of the Nitrile Oxide: An aldoxime is treated with an oxidizing agent, such as sodium hypochlorite (B82951) or N-chlorosuccinimide, to generate the reactive nitrile oxide intermediate.

Cycloaddition: The in situ generated nitrile oxide then reacts with an alkyne dipolarophile in a [3+2] cycloaddition to form the isoxazole ring. mdpi.com

For the synthesis of the 5-(hydroxymethyl)isoxazole precursor, propargyl alcohol can be used as the alkyne component. The reaction conditions can be optimized by varying the solvent, temperature, and oxidizing agent to maximize the yield of the desired isoxazole. researchgate.net

| Reactants | Conditions | Product | Yield (%) |

| Aldoxime, Propargyl alcohol | NaOCl, CH2Cl2 | 5-(hydroxymethyl)isoxazole | Varies |

| Hydroximoyl chloride, Propargyl alcohol | Et3N, THF | 5-(hydroxymethyl)isoxazole | Varies |

Multi-Component Reactions (MCRs) for Isoxazole Formation

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of highly substituted isoxazoles in a single step. researchgate.netnih.govresearchgate.net These reactions involve the combination of three or more starting materials in a one-pot synthesis, avoiding the need for isolation of intermediates. researchgate.net

A common MCR for the synthesis of isoxazoles involves the reaction of an aldehyde, hydroxylamine hydrochloride, and a β-ketoester. scielo.brresearchgate.net The reaction is often catalyzed by an acid or a base and can be performed in various solvents, including water, which aligns with the principles of green chemistry. researchgate.netresearchgate.net

The proposed mechanism for this MCR typically involves the initial formation of an oxime from the aldehyde and hydroxylamine, followed by a Knoevenagel condensation with the β-ketoester and subsequent cyclization to form the isoxazole ring. scielo.br The choice of catalyst and reaction conditions can influence the reaction rate and yield. researchgate.net

| Aldehyde | β-Ketoester | Catalyst | Solvent | Product |

| Aromatic Aldehyde | Ethyl Acetoacetate | Sodium Acetate | Aqueous Ethanol | 3-methyl-4-arylmethylene-isoxazol-5(4H)-one |

| Substituted Benzaldehyde (B42025) | Ethyl Acetoacetate | Tartaric Acid | Water | 4-arylidene-3-methylisoxazol-5(4H)-one |

| Various Aldehydes | Ethyl Acetoacetate | 2-Hydroxy-5-sulfobenzoic acid | Water | Disubstituted isoxazolone derivatives |

Derivatization Strategies for the Methoxybenzoate Moiety

Once the 5-(hydroxymethyl)isoxazole core is synthesized, the final step involves its coupling with the methoxybenzoate moiety. This is typically achieved through a Williamson ether synthesis, a well-established and reliable method for forming ether linkages.

In this reaction, the hydroxyl group of 5-(hydroxymethyl)isoxazole is deprotonated with a base, such as sodium hydride, to form an alkoxide. This nucleophilic alkoxide then displaces a leaving group, typically a halide, from a substituted benzoate (B1203000) derivative. For the synthesis of this compound, Methyl 4-(bromomethyl)benzoate is a suitable electrophile.

The reaction conditions for the Williamson ether synthesis can be tailored to optimize the yield and minimize side reactions. The choice of base, solvent, and temperature are critical parameters.

| Nucleophile | Electrophile | Base | Solvent |

| 5-(hydroxymethyl)isoxazole | Methyl 4-(bromomethyl)benzoate | NaH | THF |

| 5-(hydroxymethyl)isoxazole | Methyl 4-(chloromethyl)benzoate | K2CO3 | DMF |

Advanced and Green Synthetic Approaches

In recent years, there has been a growing emphasis on the development of more sustainable and environmentally friendly synthetic methods. This has led to the exploration of advanced catalytic systems and green reaction conditions for the synthesis of isoxazoles.

Organocatalyzed Syntheses

Organocatalysis has emerged as a powerful tool in organic synthesis, offering a metal-free alternative to traditional catalytic methods. clockss.org In the context of isoxazole synthesis, various organic molecules can be used to catalyze the multi-component reactions described earlier. clockss.org For instance, biodegradable organocatalysts like tartaric acid have been successfully employed for the synthesis of isoxazolone derivatives in water at room temperature. researchgate.net Amine-functionalized cellulose (B213188) has also been utilized as a catalyst in the three-component reaction for the synthesis of 3,4-disubstituted isoxazol-5(4H)-ones. mdpi.compreprints.orgresearchgate.net

These organocatalyzed methods often offer advantages such as mild reaction conditions, high yields, and the use of environmentally benign solvents like water. researchgate.netclockss.org The use of recyclable catalysts further enhances the green credentials of these synthetic routes. clockss.org

| Catalyst | Reaction Type | Advantages |

| Tartaric Acid | MCR for isoxazolones | Biodegradable, mild conditions, water as solvent |

| 2-Aminopyridine | Three-component cyclocondensation | Low-cost, efficient, eco-friendly |

| Amine-functionalized cellulose | Three-component reaction | Reusable, mild conditions, high yields |

Metal-Catalyzed Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are fundamental in organic synthesis for the construction of carbon-carbon and carbon-heteroatom bonds. In the synthesis of complex heterocyclic structures analogous to isoxazolylmethoxybenzoates, catalysts based on palladium and copper are frequently employed. Methodologies like the Buchwald-Hartwig and Chan-Lam aminations are used to form C-N bonds, which can be a key step in building precursor molecules for more complex heterocycles. beilstein-journals.org

The versatility of these methods allows for the coupling of diverse substrates. For instance, a sequential catalytic procedure can be used where an initial palladium or copper-catalyzed amination is followed by a palladium-catalyzed intramolecular aminocarbonylation to yield dibenzodiazepinones. beilstein-journals.org The optimization of such a process involves screening various catalysts, ligands, and reaction conditions to achieve the desired product in good yield.

Below is a representative table illustrating the optimization of a metal-catalyzed cyclization, showcasing how different copper sources and solvents affect the product yield.

| Entry | Copper Source | Solvent | Yield (%) |

| 1 | CuBr | DMF | 40 |

| 2 | Cu(OAc)₂ | DMF | 38 |

| 3 | Cu(OAc)₂ | Dioxane | 41 |

| 4 | CuSO₄·5H₂O | Dioxane | Lower Yields |

| 5 | CuSO₄·5H₂O | DMF | Lower Yields |

| This table demonstrates the screening of different copper catalysts and solvents in a metal-catalyzed reaction to optimize product yield. beilstein-journals.org |

Ultrasound-Assisted Synthesis

The use of ultrasound irradiation (sonochemistry) has emerged as a significant green chemistry tool for promoting organic reactions. This technique can dramatically reduce reaction times, increase yields, and often allows for milder reaction conditions compared to conventional heating methods. orgchemres.orgnih.gov

In the synthesis of isoxazole derivatives, ultrasound has been successfully applied to one-pot, three-component reactions. For example, 3-methyl-4-arylmethylene isoxazole-5(4H)-ones can be synthesized by sonicating a mixture of hydroxylamine hydrochloride, ethyl acetoacetate, and various benzaldehyde derivatives in the presence of an imidazole (B134444) catalyst in water. orgchemres.org This method is noted for its short reaction times, high isolated yields, and avoidance of organic solvents. orgchemres.org

Furthering the green aspects of this methodology, researchers have utilized natural catalysts like lemon juice under ultrasonic conditions. arkat-usa.org This approach can be performed in the absence of any solvent, where lemon juice acts as both the acidic catalyst and the reaction medium. arkat-usa.org Another efficient ultrasound-assisted method involves the 1,3-dipolar cycloaddition for synthesizing azo-isoxazoline derivatives in water, using sodium dichloroisocyanurate (SDIC) as an eco-friendly oxidizing agent, resulting in yields as high as 90%. mdpi.com

| Reactants | Conditions | Time | Yield (%) |

| Aromatic Aldehyde, Hydroxylamine HCl, 4-(allyloxy)azobenzene | SDIC, H₂O, Ultrasound | 10 min | 75-90 |

| Benzaldehyde derivatives, Hydroxylamine HCl, Ethyl Acetoacetate | Imidazole, H₂O, Ultrasound | Not Specified | High |

| p-methyl benzaldehyde, Ethyl Acetoacetate, Hydroxylamine | Lemon Juice, Ultrasound, 50-60°C | Not Specified | Excellent |

| This table summarizes various ultrasound-assisted methods for the synthesis of isoxazole and isoxazoline (B3343090) derivatives, highlighting the efficiency and green conditions. orgchemres.orgarkat-usa.orgmdpi.com |

Aqueous Media and Solvent-Free Reaction Conditions

A major focus of modern synthetic chemistry is the reduction of hazardous organic solvents, aligning with the principles of green chemistry. Water is an ideal solvent for this purpose as it is inexpensive, non-toxic, and environmentally benign. researchgate.netniscpr.res.in

Several efficient protocols have been developed for synthesizing isoxazole derivatives in aqueous media. A series of 5-arylisoxazole derivatives were synthesized by reacting 3-(dimethyl-amino)-1-arylprop-2-en-1-ones with hydroxylamine hydrochloride in water without any catalyst. This method offers the advantages of mild reaction conditions, high yields, and a simple work-up procedure where the product often precipitates out of the reaction mixture. researchgate.netmdpi.comnih.gov

Catalytic three-component reactions in water are also highly effective. Using this approach, isoxazol-5(4H)-ones can be prepared from aryl aldehydes, hydroxylamine hydrochloride, and a β-ketoester. Various catalysts have been shown to be effective in water, including:

Amine-functionalized cellulose: A biocatalyst that provides good to high yields at room temperature. mdpi.com

Sodium malonate: An efficient organocatalyst used at a 10 mol% loading at room temperature. niscpr.res.in

Sodium azide: Used in 5 mol% quantity at ambient temperature, providing excellent yields. elixirpublishers.com

The choice of water as a solvent consistently results in better yields compared to organic solvents or solvent-free conditions for these specific reactions. elixirpublishers.com

| Catalyst | Solvent | Temperature | Key Advantage |

| None | Water | 50°C | Catalyst-free, simple work-up |

| Amine-functionalized cellulose | Water | Room Temp. | Green, heterogeneous catalyst |

| Sodium malonate | Water | 25°C | Operationally simple, eco-friendly |

| Sodium azide | Water | Room Temp. | High to excellent yields |

| This table compares different catalytic and non-catalytic systems for the synthesis of isoxazole derivatives in aqueous media. niscpr.res.inmdpi.commdpi.comelixirpublishers.com |

Optimization of Reaction Conditions and Yields in the Synthesis of Isoxazol-5-ylmethoxybenzoates

To maximize the efficiency of any synthetic protocol, a thorough optimization of reaction conditions is essential. This process involves systematically varying parameters such as temperature, solvent, catalyst type, and catalyst loading to identify the conditions that provide the highest yield of the pure product. biolmolchem.comnih.gov

Solvent and Temperature: The choice of solvent can significantly influence reaction outcomes. In one study for the synthesis of (3-para-tolyl-isoxazol-5-yl)methanol, various polar and non-polar solvents were tested, with carbon tetrachloride (CCl₄) proving to be the most suitable. biolmolchem.com Temperature is another critical factor; the same study found that increasing the temperature to 70°C led to high reaction efficiency. biolmolchem.com Conversely, in a Lewis acid-promoted synthesis of isoxazoles, increasing the temperature beyond 90°C to 140°C resulted in a decreased yield. nih.gov

Catalyst and Reagents: The nature and amount of the catalyst are paramount. For a Lewis acid-catalyzed reaction, it was found that 3 equivalents of AlCl₃ were optimal, with a decrease to 2 equivalents reducing the yield from 92% to 64%. nih.gov The amount of other reagents, such as the nitrile source (NaNO₂), also required optimization to achieve the best results. nih.gov The reaction atmosphere can also be a key variable; conducting the reaction under a nitrogen atmosphere was found to be essential, as the yield substantially decreased in the presence of air. nih.gov

The following table details the optimization process for a Lewis acid-promoted synthesis of a 3,5-disubstituted isoxazole.

Advanced Structural Elucidation and Solid State Analysis of Methyl 4 Isoxazol 5 Ylmethoxy Benzoate

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C)

Proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are powerful tools for determining the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of methyl 4-(isoxazol-5-ylmethoxy)benzoate is expected to exhibit distinct signals corresponding to the aromatic protons of the benzoate (B1203000) and isoxazole (B147169) rings, the methylene (B1212753) protons of the connecting bridge, and the methyl protons of the ester group. The aromatic protons on the benzene (B151609) ring typically appear as two doublets in the downfield region, a characteristic pattern for para-substituted benzene rings. The protons on the isoxazole ring would also show characteristic shifts. The methylene protons adjacent to the oxygen atom would present as a singlet, and the methyl protons of the ester group would also appear as a singlet, typically further upfield.

The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The spectrum would show signals for the carbonyl carbon of the ester, the aromatic carbons of both the benzene and isoxazole rings, the methylene carbon, and the methyl carbon. The chemical shifts of these carbons are indicative of their electronic environment.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Methyl (Ester) | ~3.9 | ~52 |

| Methylene (-O-CH₂-) | ~5.4 | ~62 |

| Isoxazole-H | ~6.5, ~8.4 | ~102, ~151, ~170 |

| Benzene-H (ortho to ester) | ~8.0 | ~131 |

| Benzene-H (meta to ester) | ~7.0 | ~114 |

| Benzene-C (ipso to ester) | - | ~123 |

| Benzene-C (ipso to ether) | - | ~162 |

| Carbonyl (Ester) | - | ~166 |

Note: These are predicted values based on analogous structures and may vary from experimental results.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the C=O stretching of the ester group, C-O stretching of the ether and ester groups, C=N stretching of the isoxazole ring, and C-H stretching of the aromatic and aliphatic portions.

Table 2: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| C=O (Ester) | Stretch | 1715-1735 |

| C-O (Ester and Ether) | Stretch | 1250-1300 (asymmetric), 1000-1100 (symmetric) |

| C=N (Isoxazole) | Stretch | 1590-1650 |

| Aromatic C=C | Stretch | 1450-1600 |

| Aromatic C-H | Stretch | 3000-3100 |

| Aliphatic C-H | Stretch | 2850-3000 |

Note: Predicted values based on typical functional group absorption regions.

Mass Spectrometry (MS, HRMS, LC-MS)

Mass spectrometry (MS) provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, allowing for the determination of the molecular weight and formula. For this compound (C₁₂H₁₁NO₄), the expected molecular weight is approximately 233.22 g/mol . rsc.org

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, confirming the elemental composition. Liquid chromatography-mass spectrometry (LC-MS) could be used to analyze the purity of the compound and provide fragmentation patterns that can aid in structural confirmation. The fragmentation in the mass spectrum would likely involve the cleavage of the ether linkage and the loss of the methyl ester group.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the most definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise information about bond lengths, bond angles, and the spatial arrangement of atoms within the crystal lattice.

Determination of Molecular Conformation and Stereochemistry

While no specific crystal structure for this compound is publicly available, analysis of structurally similar compounds allows for a prediction of its likely conformation. foodb.cachemicalbook.com The molecule is expected to be largely planar, with some rotational freedom around the C-O-C ether linkage. The dihedral angle between the plane of the benzene ring and the isoxazole ring will be a key conformational parameter. The ester group is likely to be coplanar with the benzene ring to maximize conjugation.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding)

Despite a comprehensive search for crystallographic and intermolecular interaction data pertaining to this compound, no specific studies detailing the Hirshfeld surface analysis for this compound could be located in the available scientific literature and crystallographic databases.

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. This analysis is contingent upon the availability of a solved crystal structure, typically in the form of a Crystallographic Information File (CIF). Extensive searches of chemical and crystallographic repositories, including PubChem, the Cambridge Crystallographic Data Centre (CCDC), and the Crystallography Open Database (COD), did not yield a crystal structure for this compound.

Consequently, without the foundational crystallographic data, a Hirshfeld surface analysis cannot be performed, and the relative contributions of different intermolecular contacts cannot be determined. Therefore, the detailed research findings and data tables requested for section 3.3 of the proposed article on the "" cannot be generated.

Further research involving the synthesis and single-crystal X-ray diffraction of this compound would be required to obtain the necessary data for a comprehensive Hirshfeld surface analysis. Such an analysis would provide valuable insights into the packing motifs and the nature and prevalence of intermolecular interactions, such as hydrogen bonding and van der Waals forces, which govern the solid-state architecture of the compound.

Structure Activity Relationship Sar Studies of Methyl 4 Isoxazol 5 Ylmethoxy Benzoate Derivatives

Elucidating Key Structural Features for Biological Modulation

The biological activity of methyl 4-(isoxazol-5-ylmethoxy)benzoate derivatives is dictated by the interplay of its three main structural components. The isoxazole (B147169) ring acts as a key interaction hub, the methoxybenzoate moiety often serves as an anchor or recognition element, and the methyleneoxy linker provides the correct spatial orientation and flexibility for optimal binding to biological targets.

The isoxazole core is a critical determinant of the biological activity of this compound class, and substitutions on this ring can dramatically influence pharmacological effects. rsc.org The nature, size, and position of these substituents play a vital role in modulating the electronic and steric properties of the molecule, thereby affecting its interaction with target proteins. nih.govrsc.org

Research has shown that the introduction of various functional groups can enhance activity. For instance, in some series of isoxazole derivatives, hydrophilic substituents on the isoxazole ring have been correlated with stronger cytotoxic activity against certain cancer cell lines. nih.gov In other contexts, like antibacterial agents, the presence of specific groups such as methoxy (B1213986), dimethyl amino, or bromine at the C-5 position of a phenyl-substituted isoxazole, and nitro or chlorine groups at the C-3 position, has been found to enhance efficacy. ijpca.org

A key aspect of the isoxazole ring's contribution to biological activity is its hydrogen bonding capacity. For example, in a series of trisubstituted isoxazoles designed as allosteric inverse agonists for the RORγt nuclear receptor, the presence of a hydrogen bond-donating N-heterocycle, such as a pyrrole, at the C-5 position of the isoxazole significantly increased potency. dundee.ac.uk This enhancement was attributed to the formation of an additional polar interaction with the backbone of the target protein. dundee.ac.uk This highlights the importance of having a group at this position that can engage in specific hydrogen bonding interactions within a receptor's binding site.

The table below summarizes the effect of substituents on the isoxazole ring from a study on RORγt inverse agonists, demonstrating the impact of modifications at the C-5 position.

| Compound | C-5 Isoxazole Substituent | Potency (IC50 in TR-FRET Assay) | Comment |

|---|---|---|---|

| Analog A | Pyrrole | Sub-micromolar | Forms key H-bond with protein backbone, increasing potency. dundee.ac.uk |

| Analog B | Phenyl | Weaker activity | Lacks the critical H-bond donating capability. |

The methoxybenzoate portion of the molecule typically functions as a critical binding element, often occupying a specific pocket within the target protein. Modifications to this moiety, including the position and nature of substituents on the phenyl ring and alterations to the methyl ester, can significantly impact binding affinity and selectivity.

In studies of isoxazole-based RORγt inhibitors, the benzoic acid group (derived from the hydrolysis of the methyl ester) is crucial for activity. dundee.ac.uk It often forms key interactions, such as salt bridges or hydrogen bonds, with basic residues in the allosteric binding pocket. The position of this acidic group is also critical; for instance, moving the carboxylic acid from the para- to the meta-position on the phenyl ring can lead to a loss of activity, indicating a strict positional requirement for optimal interaction.

Furthermore, substitutions on the phenyl ring of the benzoate (B1203000) moiety can fine-tune the compound's properties. Electron-donating groups, such as a methoxy group, can influence the electronic properties and lipophilicity of the molecule, potentially enhancing its ability to interact with biological membranes or target proteins. mdpi.comresearchgate.net Conversely, introducing electron-withdrawing groups or other substituents can alter the binding mode or introduce new interactions. In vitro studies on various benzoic acid derivatives have shown that strong electron-donating groups attached to the benzene (B151609) ring can be an important feature for potent biological activity. iomcworld.com

The table below illustrates how modifications to the benzoate moiety can affect biological activity, based on SAR studies of related compounds.

| Compound Modification | Observed Effect on Activity | Rationale |

|---|---|---|

| Hydrolysis of methyl ester to carboxylic acid | Often increases potency | Allows for formation of strong ionic or hydrogen bond interactions with target. dundee.ac.uk |

| Shifting substituent from para- to meta-position | Can lead to a significant loss of activity | Suggests a highly specific binding pocket with strict spatial requirements. dundee.ac.uk |

| Introduction of additional electron-donating groups | May increase potency | Can enhance binding affinity through electronic effects. mdpi.com |

SAR studies comparing different linkers at this position have provided valuable insights. For instance, in the development of RORγt inhibitors, replacing a methyleneamino (-CH₂NH-) linker with a methyleneoxy (-CH₂O-) ether linkage resulted in a significant improvement in potency. dundee.ac.uk The ether-linked compound demonstrated higher thermal stabilization of the protein, indicating a stronger binding affinity. dundee.ac.uk

Crystallographic studies revealed that the ether oxygen of the methyleneoxy linker can participate in favorable interactions, such as forming a hydrogen bond with a backbone amide in the binding pocket. dundee.ac.uk This specific interaction orients the methoxybenzoate moiety for optimal recognition. In contrast, a more flexible or differently shaped linker could fail to position the key interacting groups correctly, leading to reduced activity. This underscores the importance of the linker in establishing the precise three-dimensional arrangement required for molecular recognition.

The following table compares the effects of different linkers between the isoxazole and benzoate rings on the activity of RORγt inverse agonists.

| Compound | Linker Type | Potency (IC50) | Thermal Stabilization (ΔTm) |

|---|---|---|---|

| Compound with Ether Linker | -CH₂O- (Methyleneoxy) | More Potent | 4.9 °C dundee.ac.uk |

| Compound with Amino Linker | -CH₂NH- (Methyleneamino) | Less Potent | Lower than ether linker |

Rational Design Principles for Optimized Derivatives

Based on the SAR findings, several rational design principles can be formulated to guide the optimization of this compound derivatives. These principles leverage computational tools and an understanding of molecular interactions to create new analogs with enhanced potency and selectivity. nih.govresearchgate.net

One key principle is the use of in silico docking and pharmacophore modeling. dundee.ac.uk By docking virtual libraries of derivatives into the crystal structure of the target protein, researchers can prioritize the synthesis of compounds predicted to have the most favorable binding energies and interactions. This approach was successfully used to guide the SAR exploration around the C-4 position of the isoxazole core in RORγt inhibitors. dundee.ac.uk

Another principle is scaffold hopping and bioisosteric replacement, where parts of the molecule are replaced with other chemical groups that have similar steric and electronic properties but may offer improved metabolic stability or synthetic accessibility. For example, the benzoate moiety could be replaced by other acidic heterocycles to probe for new interactions.

Furthermore, structure-based design utilizing X-ray crystallography of ligand-protein complexes provides atomic-level details of the binding mode. dundee.ac.uk This information is invaluable for identifying unoccupied pockets or opportunities for new hydrogen bonds or hydrophobic interactions, allowing for the rational addition or modification of functional groups to maximize binding affinity. For instance, observing a key hydrogen bond formed by the methyleneoxy linker allows designers to maintain this feature while modifying other parts of the molecule to improve other properties. dundee.ac.uk

Identification of Pharmacophoric Elements within the Compound Class

A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. For the this compound class, several key pharmacophoric elements have been identified through extensive SAR studies. researchgate.netresearchgate.net

The essential features generally include:

A Hydrogen Bond Acceptor/Donor Region: The isoxazole ring itself, with its nitrogen and oxygen atoms, serves as a key hydrogen bond acceptor region. nih.gov Additionally, a substituent at the C-5 position capable of donating a hydrogen bond has been shown to be critical for high potency in certain targets. dundee.ac.uk

A Hydrophobic/Aromatic Core: The isoxazole ring, often substituted with another aromatic ring (e.g., phenyl, pyrrole), provides a central hydrophobic scaffold that engages in van der Waals or π-π stacking interactions within the binding site.

A Linker Moiety: The methyleneoxy linker acts as a crucial spacer, providing the correct distance and angular orientation between the other pharmacophoric features. The ether oxygen in this linker can also act as a hydrogen bond acceptor. dundee.ac.uk

An Anionic/Hydrogen Bond Acceptor Group: The carboxylate group (from the hydrolyzed methyl ester) on the benzoate ring is a critical anionic or hydrogen bond-accepting feature that often interacts with a corresponding positively charged or hydrogen bond-donating residue in the target protein. dundee.ac.uk The para-position of this group on the terminal phenyl ring is often essential for maintaining this key interaction.

These elements collectively define the pharmacophore for this class of compounds. The precise spatial relationship between the hydrogen bond-donating substituent on the isoxazole, the linker's hydrogen bond acceptor, and the terminal anionic group is fundamental to achieving high-affinity binding and potent biological modulation.

Advanced Computational Chemistry and Molecular Modeling of Methyl 4 Isoxazol 5 Ylmethoxy Benzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting the molecular properties of Methyl 4-(isoxazol-5-ylmethoxy)benzoate. DFT calculations, often utilizing hybrid functionals like B3LYP with various basis sets (e.g., 6-311G(d,p)), allow for the determination of the molecule's optimized geometry, electronic properties, and reactivity descriptors. mdpi.comresearchgate.net

Geometry optimization is a fundamental computational process to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound, this involves calculating the bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state. researchgate.net

Conformational analysis further explores the molecule's flexibility by examining the energy changes associated with rotations around its single bonds, such as the C-O and C-C bonds in the methoxybenzoate and isoxazolylmethoxy linkers. This analysis identifies the most stable conformers and the energy barriers between them, which is crucial for understanding how the molecule might adapt its shape to fit into a receptor's active site. researchgate.netresearchgate.net Studies on similar heterocyclic compounds have demonstrated that DFT is a reliable method for determining these preferred conformations. researchgate.net

The electronic properties of a molecule are dictated by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). HOMO represents the ability to donate an electron, while LUMO signifies the ability to accept an electron. irjweb.comresearchgate.net The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of a molecule's chemical reactivity and kinetic stability. mdpi.comirjweb.com

A large energy gap suggests high stability and low chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates that the molecule is more reactive and prone to charge transfer interactions. nih.gov For isoxazoline (B3343090) derivatives similar to this compound, DFT calculations have been used to determine these energy gaps, providing insights into their bioactivity. mdpi.comresearchgate.netmdpi.com The analysis of HOMO and LUMO energy levels helps in understanding the charge transfer that can occur within the molecule. irjweb.commaterialsciencejournal.org

Table 1: Representative Frontier Molecular Orbital Energies from DFT Calculations The following data represents typical values for related isoxazoline structures as specific experimental or theoretical data for this compound was not available in the provided search results.

| Parameter | Energy (eV) | Description |

| EHOMO | -6.29 | Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. |

| Energy Gap (ΔE) | 4.48 | Difference between LUMO and HOMO energies; indicates chemical reactivity and stability. irjweb.com |

A Molecular Electrostatic Potential (MESP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. semanticscholar.orgnih.gov The MESP map illustrates regions of positive, negative, and neutral electrostatic potential, which are typically color-coded. nih.govnih.gov

Red regions indicate negative potential (electron-rich), highlighting likely sites for electrophilic attack. In this compound, these would be concentrated around the electronegative oxygen and nitrogen atoms. nih.gov

Blue regions represent positive potential (electron-poor), indicating sites susceptible to nucleophilic attack, often found around hydrogen atoms. nih.govnih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated to quantify the molecule's chemical behavior, including hardness, softness, chemical potential, and the electrophilicity index. nih.govnih.govresearchgate.net These parameters provide a quantitative measure of the molecule's stability and reactivity. nih.gov

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. nih.govfums.ac.ir This method is crucial in drug discovery for predicting the binding mode and affinity of a compound to a specific biological target.

Molecular docking simulations can predict how this compound interacts with the active site of a target protein. The process generates multiple possible binding poses and scores them based on binding affinity, which is often expressed as a free energy of binding (ΔG) in kcal/mol. fums.ac.ir A lower (more negative) binding energy indicates a more stable and favorable interaction. fums.ac.ir

Docking studies on related isoxazole (B147169) and benzoate (B1203000) derivatives have shown their potential to bind to various enzymes, such as carbonic anhydrase or the main protease of COVID-19. nih.govnih.gov These studies reveal key molecular interactions, including:

Hydrogen bonds: Crucial for ligand-receptor recognition and stability.

Hydrophobic interactions: Occur between nonpolar regions of the ligand and the receptor.

Pi-pi stacking: Interactions between aromatic rings.

By identifying the specific amino acid residues involved in these interactions, docking provides a structural basis for a compound's biological activity and can guide the design of more potent and selective derivatives. niscpr.res.inresearchgate.net

Table 2: Illustrative Molecular Docking Results for an Isoxazole Derivative This table is a hypothetical representation to illustrate the type of data generated from molecular docking studies, as specific docking results for this compound were not available.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Amino Acid Residues | Type of Interaction |

| COVID-19 Main Protease (6LU7) | -9.8 | HIS41, CYS145 | Hydrogen Bond |

| Carbonic Anhydrase IX (5FL4) | -8.5 | THR200, HIS94 | Hydrogen Bond, Hydrophobic |

| Polo-Like Kinase 1 (2RKU) | -9.2 | LEU59, LYS61 | Hydrophobic, Hydrogen Bond |

Elucidation of Key Molecular Interactions (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Computational studies, particularly molecular docking and analysis of crystal structures of related compounds, have shed light on the types of non-covalent interactions that are crucial for the biological activity of isoxazole derivatives. These interactions are fundamental to how these molecules recognize and bind to their biological targets.

Hydrogen Bonding: The isoxazole ring itself, with its nitrogen and oxygen atoms, can act as a hydrogen bond acceptor. Furthermore, the ester group in this compound contains oxygen atoms that are also potential hydrogen bond acceptors. In the crystal structure of a related isoxazoline derivative, C–H···O hydrogen bonds were observed to play a significant role in the crystal packing, forming chains of molecules. mdpi.com This suggests that similar weak hydrogen bonding interactions could be important for the conformation and binding of this compound.

Hydrophobic Interactions: The benzene (B151609) and isoxazole rings of this compound are predominantly hydrophobic. In studies of isoxazole derivatives binding to the farnesoid X receptor (FXR), hydrophobic interactions were found to be critical. mdpi.com Specifically, residues such as LEU287, MET290, ALA291, HIS294, and VAL297 in the binding pocket of FXR formed significant hydrophobic contacts with the isoxazole-containing ligands. mdpi.com The presence of hydrophobicity at certain positions of the isoxazole derivatives was shown to be crucial for their agonistic activity. mdpi.com This highlights the importance of the hydrophobic character of the aromatic rings in this compound for potential biological interactions.

A Hirshfeld surface analysis of a similar compound, N-(3-(4-methoxyphenyl)isoxazolin-5-yl)methylsaccharin, revealed that H···H (35.7%), H···O/O···H (33.7%), and H···C/C···H (13%) were the most significant contributions to the crystal packing, underscoring the importance of both hydrophobic (H···H, H···C) and hydrogen bonding (H···O) interactions. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For isoxazole derivatives, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been successfully applied to understand the structural requirements for their activity and to design new potent molecules.

In a study on isoxazole derivatives as farnesoid X receptor (FXR) agonists, both CoMFA and CoMSIA models were developed with strong predictive ability. mdpi.com The statistical parameters for these models are summarized in the table below.

| Model | q² | r² | r²pred |

| CoMFA | 0.664 | 0.960 | 0.872 |

| CoMSIA | 0.706 | 0.969 | 0.866 |

q² (cross-validated correlation coefficient): Indicates the internal predictive ability of the model.

r² (non-cross-validated correlation coefficient): Represents the goodness of fit of the model.

r²pred (predicted r² for the test set): Measures the external predictive power of the model on a set of compounds not used in model generation.

The contour maps generated from these models revealed that steric, electrostatic, and hydrophobic fields are critical for the activity of these compounds. mdpi.com For instance, the models showed that the presence of hydrophobicity at the R2 group and an electronegative group at the R3 group of the isoxazole derivatives was crucial for their agonistic activity. mdpi.com

Another QSAR study on a series of newer 3-(4'-methoxyphenyl)-5-substituted phenylisoxazoles also demonstrated a close correlation between the observed and predicted anti-inflammatory activity, indicating the development of a robust QSAR model. nih.govresearchgate.net

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations provide a powerful tool to study the dynamic behavior of molecules over time, offering insights into their conformational flexibility and the stability of their interactions with biological targets. For isoxazole-containing compounds, MD simulations have been employed to understand their binding modes and the stability of the resulting protein-ligand complexes.

In a study of isoxazole derivatives as FXR agonists, MD simulations were performed to further investigate the binding modes and interactions. mdpi.com The simulations revealed that the conformational motions of certain loops in the FXR ligand-binding domain were crucial for the protein's stability and the ligand's agonistic activity. mdpi.com The stability of the ligand within the binding pocket is often assessed by monitoring the root-mean-square deviation (RMSD) of the ligand's atoms over the simulation time. Stable binding is typically characterized by a low and stable RMSD value.

Similarly, MD simulations of isoxazole-piperazine derivatives as anticancer agents showed the stability of the compounds within their target. researchgate.net In another study, MD simulations of isoxazoline-thiazolidinone hybrids targeting oncogenic proteins confirmed the stability of the ligand-protein complexes, with RMSD values stabilizing below 2.0 Å over a 100 ns simulation. bohrium.com

These studies demonstrate that MD simulations are invaluable for:

Conformational Sampling: Exploring the different conformations a molecule like this compound can adopt in a solvent or a binding site.

Binding Stability: Assessing the stability of the interactions between the molecule and its target protein, providing confidence in the predicted binding mode. The binding free energies calculated from these simulations can also help in ranking potential drug candidates. rsc.org

Through these advanced computational techniques, a detailed understanding of the molecular properties and potential biological interactions of this compound can be achieved, guiding further experimental studies and drug design efforts.

Future Directions and Research Opportunities for Methyl 4 Isoxazol 5 Ylmethoxy Benzoate

Development of Novel and Sustainable Synthetic Routes

Future research should prioritize the development of environmentally benign and efficient synthetic methodologies for Methyl 4-(isoxazol-5-ylmethoxy)benzoate and its analogs. Traditional synthetic methods for isoxazole (B147169) derivatives can involve harsh reaction conditions, toxic solvents, and the generation of significant chemical waste. bohrium.com Green chemistry approaches offer a sustainable alternative.

Key areas for exploration include:

Ultrasound- and Microwave-Assisted Synthesis: These techniques have been shown to accelerate reaction rates, improve yields, and reduce energy consumption in the synthesis of various isoxazole-based molecules. mdpi.comrsc.org Applying these methods to the synthesis of this compound could lead to more efficient and sustainable production.

Multi-component Reactions (MCRs): MCRs offer a powerful tool for building molecular complexity in a single step, aligning with the principles of atom economy and green chemistry. jlu.edu.cn Designing a one-pot synthesis for this compound would be a significant advancement.

Water-Mediated Reactions: Utilizing water as a solvent is a cornerstone of green synthesis. bohrium.com Investigating aqueous reaction conditions for the key synthetic steps could drastically reduce the environmental impact.

Catalyst Development: The exploration of novel, reusable, and non-toxic catalysts, such as solid-supported catalysts or biocatalysts, can further enhance the sustainability of the synthesis. rsc.org

| Synthetic Approach | Potential Advantages | Key References |

| Ultrasound-Assisted Synthesis | Faster reaction times, higher yields, reduced energy consumption | mdpi.com |

| Microwave-Assisted Synthesis | Shorter reaction times, excellent yields, environmentally friendly | rsc.org |

| Multi-component Reactions | Atom economy, reduced waste, increased efficiency | jlu.edu.cn |

| Water-Mediated Reactions | Environmentally benign, reduced use of toxic organic solvents | bohrium.com |

Identification of New Biological Targets and Pathways

The isoxazole moiety is a versatile pharmacophore present in a variety of approved drugs. rsc.orgrsc.org A critical area of future research is to identify the specific biological targets and signaling pathways modulated by this compound. Isoxazole derivatives have been reported to interact with a range of biological targets, including enzymes and receptors. ontosight.airesearchgate.net

Potential research avenues include:

Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse panel of biological targets, including kinases, proteases, and G-protein coupled receptors, could reveal novel activities.

Target Deconvolution: For any identified biological activity, subsequent studies will be necessary to pinpoint the specific molecular target. Techniques such as affinity chromatography, photoaffinity labeling, and proteomics can be employed. espublisher.com

Pathway Analysis: Once a target is identified, further investigation into the downstream signaling pathways affected by the compound will be crucial to understand its mechanism of action.

Integration of Advanced Experimental and Computational Methodologies

A synergistic approach combining advanced experimental techniques and computational modeling will be instrumental in accelerating the research and development of this compound.

Advanced Spectroscopic and Crystallographic Techniques: Detailed structural characterization using techniques like single-crystal X-ray diffraction can provide valuable insights into the molecule's conformation and potential interaction modes with biological targets. mdpi.commdpi.com

Computational Modeling and Simulation:

Density Functional Theory (DFT) Calculations: DFT can be used to optimize the molecular structure, calculate electronic properties like HOMO-LUMO energy gaps, and predict reactivity. mdpi.com

Molecular Docking: In silico docking studies can predict the binding affinity and orientation of the compound within the active site of potential biological targets, helping to prioritize experimental validation.

Quantitative Structure-Activity Relationship (QSAR) Studies: QSAR modeling can be employed to correlate structural features of a series of analogs with their biological activity, guiding the design of more potent compounds.

| Methodology | Application | Key References |

| Single-Crystal X-ray Diffraction | Determination of 3D molecular structure | mdpi.commdpi.com |

| Density Functional Theory (DFT) | Calculation of electronic properties and reactivity | mdpi.com |

| Molecular Docking | Prediction of binding to biological targets | nih.gov |

| QSAR | Guiding the design of more potent analogs | nih.gov |

Potential Applications in Chemical Biology Tool Development

Chemical probes are essential tools for dissecting complex biological processes. This compound, with its isoxazole core, could serve as a starting point for the development of novel chemical biology tools. espublisher.com

Future research in this area could focus on:

Development of Photoaffinity Probes: The isoxazole ring itself can act as a native photo-cross-linker, enabling the development of photoaffinity probes for identifying direct binding partners in a cellular context. espublisher.com

Fluorescent Labeling: Modification of the compound with a fluorescent tag could allow for visualization of its subcellular localization and interaction with biological targets using advanced microscopy techniques.

Biotinylation: The synthesis of biotinylated derivatives would facilitate the isolation and identification of protein targets through affinity purification methods.

Exploration of Analogues with Enhanced Potency or Selectivity

Systematic structural modification of this compound is a promising strategy for developing analogs with improved biological activity, selectivity, and pharmacokinetic properties. researchgate.net Structure-activity relationship (SAR) studies will be crucial in this endeavor.

Key modifications to explore include:

Substitution on the Benzoate (B1203000) Ring: Introducing various electron-donating or electron-withdrawing groups onto the phenyl ring could modulate the electronic properties and binding interactions of the molecule.

Modification of the Methoxy (B1213986) Linker: Altering the length and flexibility of the ether linkage could influence the compound's ability to fit into a target's binding pocket.

Substitution on the Isoxazole Ring: The isoxazole ring itself can be substituted at different positions to fine-tune its biological activity. nih.gov

Ester to Acid Conversion: Hydrolysis of the methyl ester to the corresponding carboxylic acid could significantly alter the compound's solubility and potential interactions with biological targets. smolecule.com

The systematic exploration of these future directions holds the potential to unlock the full therapeutic and scientific value of this compound and its derivatives, contributing to the development of new medicines and research tools.

Q & A

Basic: What synthetic strategies are recommended for preparing Methyl 4-(isoxazol-5-ylmethoxy)benzoate?

Answer:

The synthesis typically involves coupling the isoxazole-5-methanol moiety to the methyl benzoate scaffold. Two common approaches include:

- Mitsunobu Reaction: Reacting isoxazol-5-methanol with methyl 4-hydroxybenzoate using triphenylphosphine and diethyl azodicarboxylate (DEAD) to form the ether linkage .

- Nucleophilic Substitution: Activating the hydroxyl group of methyl 4-hydroxybenzoate (e.g., via tosylation) followed by displacement with isoxazol-5-methanol under basic conditions (e.g., K₂CO₃ in DMF) .

Validation: Monitor reaction progress via TLC or HPLC. Confirm product purity using ¹H/¹³C NMR and LC-MS to detect unreacted starting materials or byproducts .

Advanced: How can conflicting NMR data for this compound be resolved?

Answer:

Discrepancies in chemical shifts (e.g., isoxazole proton splitting) may arise from solvent polarity, concentration, or residual acidic protons. Mitigation strategies:

- Solvent Standardization: Use deuterated DMSO or CDCl₃ for consistency .

- Variable Temperature NMR: Identify dynamic effects (e.g., hindered rotation of the isoxazole moiety) by acquiring spectra at 25°C and 60°C .

- 2D NMR (COSY, HSQC): Resolve overlapping signals and assign protons/carbons unambiguously .

Basic: What analytical techniques are critical for characterizing this compound’s purity?

Answer:

- HPLC/LC-MS: Assess purity (>95%) and detect trace impurities (e.g., unreacted methyl 4-hydroxybenzoate) using a C18 column with acetonitrile/water gradient .

- Elemental Analysis: Confirm C, H, N, and S content matches theoretical values (Molecular formula: C₁₂H₁₁NO₄; MW: 233.22 g/mol) .

- Melting Point: Compare experimental values (if crystalline) to literature to identify polymorphic variations .

Advanced: How does the isoxazole ring influence the compound’s electronic properties?

Answer:

The isoxazole’s electron-deficient nature alters the benzoate’s electronic environment:

- DFT Calculations: Compute HOMO-LUMO gaps to predict reactivity in nucleophilic/electrophilic reactions.

- UV-Vis Spectroscopy: Compare absorption maxima (λmax) with methyl benzoate derivatives to quantify conjugation effects .

- Cyclic Voltammetry: Measure redox potentials to assess stability under oxidative conditions (e.g., drug metabolism studies) .

Basic: What safety precautions are essential when handling this compound?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation: Use fume hoods to minimize inhalation of dust/aerosols (no specific toxicity data available; treat as a potential irritant) .

- Spill Management: Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced: How can computational modeling optimize its bioactivity in drug discovery?

Answer:

- Molecular Docking: Screen against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

- QSAR Studies: Corrogate substituent effects (e.g., methoxy vs. ethoxy) on bioactivity using descriptors like logP and polar surface area .

- MD Simulations: Simulate stability in biological membranes to evaluate pharmacokinetic properties .

Basic: What crystallographic methods confirm its solid-state structure?

Answer:

- Single-Crystal X-ray Diffraction (SCXRD): Grow crystals via slow evaporation (e.g., ethyl acetate/hexane). Refine using SHELXL for bond lengths/angles .

- Powder XRD: Compare experimental diffractograms with simulated patterns (Mercury software) to validate phase purity .

Advanced: How to address low yields in large-scale synthesis?

Answer:

- Reaction Optimization: Screen solvents (DMF vs. THF), bases (K₂CO₃ vs. Cs₂CO₃), and temperatures (RT vs. 60°C) .

- Catalysis: Test phase-transfer catalysts (e.g., TBAB) to enhance nucleophilic substitution efficiency .

- Byproduct Analysis: Use GC-MS to identify side products (e.g., ester hydrolysis) and adjust protecting groups .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.